molecular formula C22H20N2O3S B2405052 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide CAS No. 942006-35-1

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide

Cat. No. B2405052
CAS RN: 942006-35-1
M. Wt: 392.47
InChI Key: REHVWAOXNMXHON-UHFFFAOYSA-N
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Description

“N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide” is a benzamide derivative . Benzamides are a significant class of amide compounds, which have been widely used in medical, industrial, biological and potential drug industries .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The analysis of benzamide derivatives can be determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

The reaction for the synthesis of benzamides was performed through direct condensation of benzoic acids and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be analyzed using various spectroscopic methods .

Scientific Research Applications

NLRP3 Inflammasome Inhibition

The compound has been found to be effective in inhibiting the NLRP3 inflammasome . The NLRP3 inflammasome is a protein complex that is responsible for the activation of inflammatory responses. Inhibiting this inflammasome could be beneficial in treating a variety of inflammatory diseases.

Neuroinflammatory Diseases Treatment

The compound’s ability to inhibit the NLRP3 inflammasome makes it a potential therapeutic agent for neuroinflammatory diseases . These diseases, which include Parkinson’s disease, Alzheimer’s disease, and Multiple sclerosis, are often associated with inflammation in the brain.

Synthesis of Sulfonated Benzo[d][1,3]oxazines

The compound has been used in the synthesis of sulfonated benzo[d][1,3]oxazines . These are important heterocycles found in many natural products and biologically active compounds.

Organo-catalyst for Synthesizing Imidazoles

The compound has been used as an efficient and eco-friendly acidic organic catalyst for synthesizing 2-aryl-4,5-diphenyl-1H-imidazoles . This could have significant implications in the field of organic chemistry.

Potential Drug Candidates

Due to its various biological activities, the compound could serve as a good starting point for the development of more potent drug candidates . This could lead to the discovery of new drugs for treating a variety of diseases.

Safety and Hazards

Benzamides are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are harmful if swallowed and suspected of causing genetic defects .

Future Directions

Benzamides have been widely used in various industries and as an intermediate product in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c25-22(17-8-3-1-4-9-17)23-19-13-14-21-18(16-19)10-7-15-24(21)28(26,27)20-11-5-2-6-12-20/h1-6,8-9,11-14,16H,7,10,15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHVWAOXNMXHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide

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